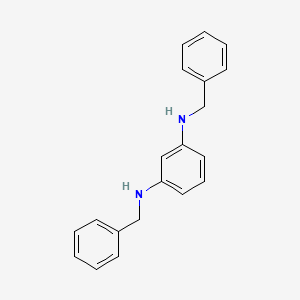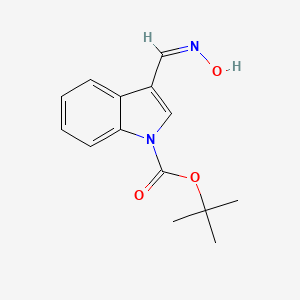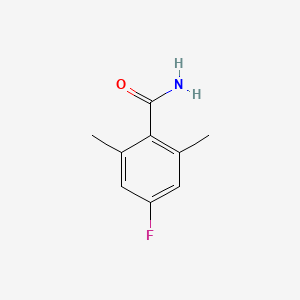
3-(4-Chlorophenyl)-propanoic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-propanoic acid tert-butyl ester is a compound with a variety of applications in the scientific research field. It is a synthetic molecule, also known as 4-chloro-3-tert-butylphenylpropionic acid, and is used for a variety of purposes, including as a reagent in chemical synthesis and as a tool for studying biochemical and physiological processes.
Aplicaciones Científicas De Investigación
3-(4-Chlorophenyl)-propanoic acid tert-butyl ester is used in a variety of scientific research applications. It is used as a reagent in chemical synthesis, as a tool for studying biochemical and physiological processes, and as a probe for studying the structure and function of proteins. It has also been used in studies of the effects of drugs on the central nervous system, as a tool to investigate the effects of various compounds on the immune system, and as a tool to study the effects of various compounds on the cardiovascular system.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenyl)-propanoic acid tert-butyl ester is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Inhibition of COX-2 has been shown to reduce inflammation and pain, and studies have suggested that 3-(4-Chlorophenyl)-propanoic acid tert-butyl ester may have potential as an anti-inflammatory agent.
Biochemical and Physiological Effects
3-(4-Chlorophenyl)-propanoic acid tert-butyl ester has been shown to have a variety of biochemical and physiological effects. Studies have suggested that it may have a protective effect against oxidative stress and may be able to reduce inflammation and pain. It has also been shown to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory mediators. In addition, it has been shown to have anti-cancer effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-Chlorophenyl)-propanoic acid tert-butyl ester has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, which makes it a useful tool for chemical synthesis. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying biochemical and physiological processes. However, it is important to note that it is not approved for use in humans and that its effects on humans are not fully understood.
Direcciones Futuras
The potential future directions for 3-(4-Chlorophenyl)-propanoic acid tert-butyl ester are vast. Further research is needed to understand its mechanism of action, its effects on humans, and its potential therapeutic applications. Additionally, it could be used to study the effects of various compounds on the immune system, the cardiovascular system, and the central nervous system. Finally, it could be used as a tool to investigate the structure and function of proteins.
Métodos De Síntesis
3-(4-Chlorophenyl)-propanoic acid tert-butyl ester can be synthesized from 4-chloro-3-methylphenylpropionic acid and tert-butyl alcohol in a two-step reaction. In the first step, the 4-chloro-3-methylphenylpropionic acid is reacted with tert-butyl alcohol in the presence of sulfuric acid to form a tert-butyl ester. In the second step, the tert-butyl ester is then treated with aqueous sodium hydroxide to form the desired product. This method is simple and efficient, and it has been used successfully in the synthesis of this compound.
Propiedades
IUPAC Name |
tert-butyl 3-(4-chlorophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO2/c1-13(2,3)16-12(15)9-6-10-4-7-11(14)8-5-10/h4-5,7-8H,6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTZUMDIUGJWNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-propanoic acid tert-butyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4,4,4,4-(1,3,6,8-Pyrenetetrayl)tetrakis[benzenamine], 95%](/img/structure/B6319132.png)
![(11bR)-2,6-Bis([1,1'-biPh]-4-yl)-octahydro-4-HO-4-oxide-diNaph[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6319136.png)

![5-[(11aR)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-yl]-5H-dibenz[b,f]azepine, 98%](/img/structure/B6319148.png)


![Propyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319176.png)

